molecular formula C19H19FN6O2 B2369148 N1-(2-cyanophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034471-33-3

N1-(2-cyanophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2369148
CAS No.: 2034471-33-3
M. Wt: 382.399
InChI Key: DAWKVYNYWWMACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-cyanophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a high-purity chemical reagent intended for research applications. This oxalamide-derived compound features a 2-cyanophenyl group and a (1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl moiety, a structural pattern seen in molecules investigated for protein kinase inhibition. Compounds with similar fluoropyrimidine and piperidine motifs are of significant interest in medicinal chemistry and drug discovery research, particularly in the development of targeted therapies . Researchers can utilize this compound as a key building block or intermediate in synthesizing more complex molecules, or as a reference standard in analytical studies. Its structure suggests potential utility in biochemical assay development and structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c20-15-11-23-19(24-12-15)26-7-5-13(6-8-26)10-22-17(27)18(28)25-16-4-2-1-3-14(16)9-21/h1-4,11-13H,5-8,10H2,(H,22,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWKVYNYWWMACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-cyanophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

  • Formation of Intermediates : The initial reaction involves the coupling of 2-cyanophenylamine with oxalyl chloride to form an isocyanate intermediate.
  • Final Coupling : This intermediate is then reacted with 1-(5-fluoropyrimidin-2-yl)piperidin-4-ylmethylamine under controlled conditions to yield the final oxalamide compound.

The biological activity of this compound may be attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the piperidine and pyrimidine moieties suggests potential interactions with various biological pathways, particularly those involved in cell signaling and metabolic processes.

Key Mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for viral entry, such as HIV's gp120-CD4 interaction, indicating a potential for antiviral activity .
  • Receptor Modulation : The structure may allow binding to specific receptors, altering their activity and leading to various biological effects.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities:

  • Antiviral Activity : Compounds analogous to this compound have demonstrated potent inhibition against HIV entry by blocking the interaction between viral proteins and host cell receptors .
  • Cytotoxicity Studies : In vitro studies on related oxalamides have shown varying degrees of cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapeutics.
  • Pharmacological Profiling : A systematic study revealed that similar compounds can exhibit low micromolar activity against viral infections without affecting other stages of the viral life cycle, indicating specificity in their action .

Case Study 1: HIV Entry Inhibition

A study conducted on NBD compounds (structurally similar to this compound) demonstrated their ability to inhibit HIV entry effectively. These compounds were found to prevent the binding of gp120 to CD4 receptors, thereby blocking viral entry into host cells .

Case Study 2: Anticancer Activity

Research involving oxalamides has indicated potential anticancer properties through mechanisms involving apoptosis induction in cancer cell lines. These findings suggest that modifications on the oxalamide structure can enhance selectivity and potency against specific cancer types.

Data Tables

Biological ActivityCompound TypeReference
HIV Entry InhibitionOxalamide derivatives
Anticancer ActivityOxalamide analogs
Enzyme InhibitionVarious analogs

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between N1-(2-cyanophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide and related oxalamide derivatives from the evidence:

Compound Name / ID Key Substituents Molecular Weight (LC-MS) Yield (%) HPLC Purity Notes
Target Compound N1: 2-cyanophenyl; N2: 5-fluoropyrimidinyl-piperidin-4-ylmethyl Not reported Not reported Not reported Unique fluoropyrimidine and cyanophenyl combination; potential antiviral/kinase inhibition
N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (8) N1: 4-chlorophenyl; N2: thiazole-piperidine hybrid 423.26 (M+H+) 46 >95% Antiviral activity against HIV via CD4-binding site inhibition
N1-(3-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide (22) N1: 3-cyanophenyl; N2: 4-methoxyphenethyl 343.1 (M+H+) 23 Not reported Lower yield; cyanophenyl may enhance metabolic stability
BNM-III-170 N1: 4-chloro-3-fluorophenyl; N2: guanidinomethyl-indenyl Not reported Not reported Not reported Potent antiviral activity; fluorophenyl enhances target binding
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) N1: 2,4-dimethoxybenzyl; N2: pyridinylethyl Not reported Not reported Not reported Umami flavor agonist; high safety margin (NOEL = 100 mg/kg/day)

Key Observations:

Substituent Effects on Activity: The 4-chlorophenyl group in compound 8 is associated with antiviral activity, while the 2-cyanophenyl in the target compound may improve binding via stronger electron-withdrawing effects. Fluorinated aromatic rings (e.g., in BNM-III-170 ) are linked to enhanced target affinity, suggesting the 5-fluoropyrimidine in the target compound could confer similar advantages.

Synthetic Challenges: Cyanophenyl-containing analogs (e.g., compound 22 ) exhibit lower yields (23%), likely due to steric or electronic hindrance during synthesis. Piperidine and pyrimidine hybrids (e.g., compound 8 ) require multi-step syntheses but achieve moderate yields (46–55%).

Metabolic and Safety Profiles: Oxalamides with methoxy or benzyl groups (e.g., S336 ) show high safety margins (NOEL = 100 mg/kg/day), whereas halogenated derivatives (e.g., BNM-III-170 ) prioritize potency over metabolic stability.

Physicochemical Properties :

  • The target compound’s fluoropyrimidine-piperidine core may improve solubility compared to thiazole-piperidine hybrids (e.g., compound 8 ), which require hydroxyethyl groups for aqueous compatibility.

Q & A

Basic Research Questions

What are the key synthetic steps and reaction condition optimizations for synthesizing N1-(2-cyanophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide?

Methodological Answer:
The synthesis typically involves three stages:

  • Piperidine Intermediate Preparation : React 5-fluoropyrimidine with piperidin-4-ylmethanol under basic conditions to form the 1-(5-fluoropyrimidin-2-yl)piperidine intermediate. Catalysts like Pd(OAc)₂ may enhance coupling efficiency .
  • Oxalamide Core Formation : Treat 2-cyanophenylamine with oxalyl chloride in anhydrous dichloromethane (DCM) to generate the reactive oxalyl intermediate. Maintain temperatures below 0°C to prevent side reactions .
  • Coupling Reaction : Combine the intermediates using a coupling agent (e.g., HATU or EDC) in DMF at 25–40°C. Monitor purity via HPLC, and optimize yield (typically 60–75%) by adjusting solvent polarity and reaction time .

How is the molecular structure of the compound confirmed post-synthesis?

Methodological Answer:

  • X-ray Crystallography : Determines 3D conformation, bond lengths, and angles. Requires high-purity crystals grown via slow evaporation in acetonitrile/water .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. Key signals: aromatic protons (δ 7.2–8.5 ppm), piperidine CH₂ (δ 2.5–3.5 ppm), and oxalamide NH (δ 10.2–10.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₂₁H₂₀F N₇O₂) with <2 ppm error .

What preliminary biological assays are recommended to evaluate its activity?

Methodological Answer:

  • Kinase Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition against kinases like EGFR or VEGFR2. IC₅₀ values <1 μM suggest therapeutic potential .
  • Cytotoxicity Profiling : Treat cancer cell lines (e.g., HeLa, MCF-7) for 48–72 hours and measure viability via MTT assay. Compare with positive controls (e.g., doxorubicin) .
  • Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .

Advanced Research Questions

How can contradictory results in biological activity across different assays be resolved?

Methodological Answer:

  • Mechanistic Deconvolution : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement. For example, if conflicting cytotoxicity data arise, confirm target specificity by silencing suspected kinases .
  • Metabolic Stability Analysis : Incubate the compound with liver microsomes (human/rat) to assess if metabolite interference explains variability. LC-MS identifies degradants .
  • Assay Replication : Standardize protocols (e.g., ATP concentration in kinase assays) across labs. Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate groups at the piperidine nitrogen or oxalamide carbonyl to enhance aqueous solubility. Hydrolyze enzymatically in vivo .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) via microfluidics. Characterize drug loading via UV-Vis and validate release kinetics in simulated physiological fluids .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to create salts with improved dissolution rates. Monitor stability under accelerated conditions (40°C/75% RH) .

How can computational modeling guide target identification and SAR studies?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets. Prioritize targets with Glide scores <−7.0 kcal/mol and validate via MD simulations (100 ns) to assess binding stability .
  • QSAR Modeling : Train models on analogs’ IC₅₀ data (e.g., from PubChem) to predict activity. Key descriptors: logP, polar surface area, and H-bond acceptor count .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for fluoropyrimidine substitutions to optimize potency. Compare with experimental IC₅₀ to refine force fields .

Notes

  • Structural analogs and methodologies from –20 inform answers, with fluoropyrimidine-specific insights from kinase studies .
  • Advanced questions emphasize resolving research challenges (e.g., data conflicts) and innovative methods (e.g., FEP modeling).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.